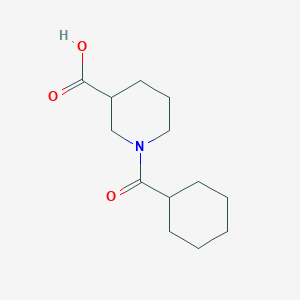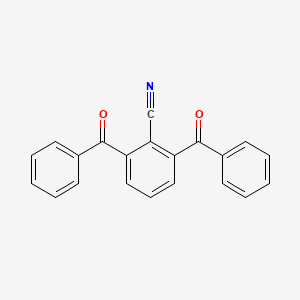
1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid
概要
説明
1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol It is characterized by a piperidine ring substituted with a cyclohexylcarbonyl group and a carboxylic acid group
作用機序
Target of Action
Similar compounds such as ®-(-)-3-piperidinecarboxylic acid have been shown to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
For instance, ®-(-)-3-Piperidinecarboxylic acid inhibits the uptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may influence the gabaergic system, which plays a crucial role in numerous physiological and pathological processes, including sleep, anxiety, and epilepsy .
Result of Action
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may enhance the inhibitory effects of gaba on neuronal activity, potentially leading to sedative, anxiolytic, and anticonvulsant effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyclohexanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
化学反応の分析
Types of Reactions
1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone or piperidine-3-carboxylic acid.
Reduction: Formation of cyclohexylmethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid
- 1-(Cyclohexylcarbonyl)piperidine-2-carboxylic acid
- 1-(Cyclohexylcarbonyl)pyrrolidine-3-carboxylic acid
Uniqueness
1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
特性
IUPAC Name |
1-(cyclohexanecarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDFYTDQOVVXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228939 | |
| Record name | 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-18-4 | |
| Record name | 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036996.png)
![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)
![(Z)-N-[(2,5-Dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine](/img/structure/B3036998.png)
![5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B3037001.png)

![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3037004.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone](/img/structure/B3037007.png)


![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B3037011.png)

![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3037016.png)
![(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B3037017.png)
